(1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid
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Overview
Description
(1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric synthesis, which can be achieved through various catalytic processes. For instance, the use of chiral catalysts in the alkylation of cyclopentanone derivatives can lead to the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopentane ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
- (1R,2R)-2-[(1S)-1-Aminoethyl]cyclopentanol
- (1S,2R)-2-(Aminomethyl)cyclopentanol
Uniqueness
(1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on the cyclopentane ring. This configuration provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
309757-10-6 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-ethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-6-4-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8+/m1/s1 |
InChI Key |
VFTCZGKOTNJNAW-SVRRBLITSA-N |
Isomeric SMILES |
CC[C@@H]1CCC[C@]1(C(=O)O)N |
Canonical SMILES |
CCC1CCCC1(C(=O)O)N |
Origin of Product |
United States |
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